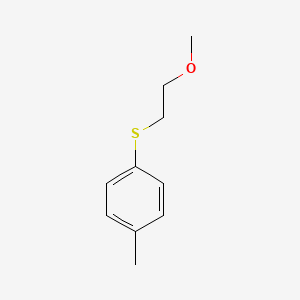

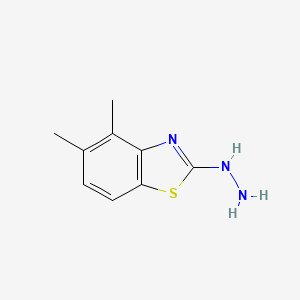

4-(2-Methylquinazolin-4-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Methylquinazolin-4-yl)morpholine” is a chemical compound . It is often used in laboratory settings .

Synthesis Analysis

The synthesis of morpholines, which includes “4-(2-Methylquinazolin-4-yl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Molecular Structure Analysis

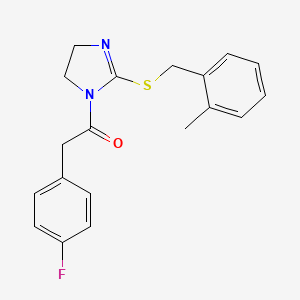

The molecular formula of “4-(2-Methylquinazolin-4-yl)morpholine” is C13H15N3O . The molecular weight is 229.28 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Methylquinazolin-4-yl)morpholine” include its molecular formula (C13H15N3O), molecular weight (229.28), and its use in laboratory settings .科学的研究の応用

Anticancer Properties

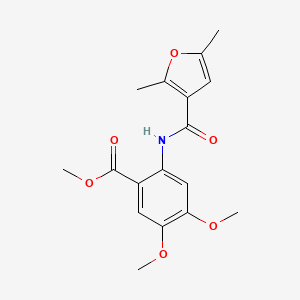

- Antitumor Activity : 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound related to 4-(2-Methylquinazolin-4-yl)morpholine, exhibited potent antiproliferative activity in the NIH-NCI 60 human tumor cell line panel and inhibited tumor growth in mice. It also disrupted tumor vasculature, induced apoptosis, and showed suitable balance between solubility and lipophilicity, making it a promising anticancer lead (Cui et al., 2017).

Antimicrobial and Antifungal Effects

- Antimicrobial Screening : New isoxazole derivatives incorporating 6, 8-dibromo-2-methylquinazolin-4-one moiety, which is structurally similar to 4-(2-Methylquinazolin-4-yl)morpholine, showed promising antibacterial and antifungal activities. The chemical structures of these compounds were confirmed by spectral data (Savaliya, 2022).

- Antifungal Drug Development : A study evaluated the mutagenic effects of a compound related to 4-(2-Methylquinazolin-4-yl)morpholine, with the prospect of further development into new dosage forms for treating fungal skin pathologies. This compound demonstrated effectiveness against Ehrlich’s carcinoma and C-37 sarcoma, without mutagenic effects at the doses used (Bushuieva et al., 2022).

Synthesis and Chemical Properties

- Synthesis of Related Compounds : A novel synthesis method for benzimidazoles containing the morpholine skeleton, structurally related to 4-(2-Methylquinazolin-4-yl)morpholine, was developed. These compounds showed significant antioxidant activities and inhibited α-glucosidase more effectively than the standard drug acarbose (Özil et al., 2018).

- Reactivity Study : A reactivity study on Morpholine-1-carbothioic acid(2-phenyl-3H-quinazolin-4-ylidene) amide, a compound related to 4-(2-Methylquinazolin-4-yl)morpholine, explored its reactions with electrophiles and nucleophiles, providing insights into potential chemical applications and synthesis pathways (Fathalla et al., 2002).

Miscellaneous Applications

- Antihypoxic Activity : A compound featuring the morpholine moiety showed high antihypoxic effects, suggesting its potential as an antioxidant for pharmacological testing (Ukrainets et al., 2014).

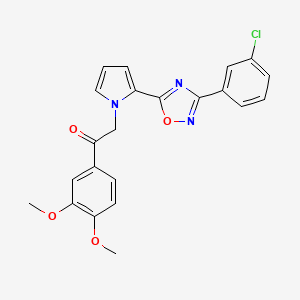

- Antiviral Study : Derivatives of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine were synthesized and showed significant antiviral activity against an avian paramyxo virus, with one derivative being notably more effective than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018).

Safety and Hazards

将来の方向性

Recent progress in the synthesis of morpholines suggests that there is ongoing research in this area . Furthermore, the development of new green processes for the synthesis of quinazolin-4 (3H)-ones, which includes “4-(2-Methylquinazolin-4-yl)morpholine”, indicates potential future directions in this field .

特性

IUPAC Name |

4-(2-methylquinazolin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-14-12-5-3-2-4-11(12)13(15-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXURFJKRRDOICY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylquinazolin-4-yl)morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2793128.png)

![4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B2793138.png)

![[4-(2-fluorophenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2793140.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-2-sulfonamide](/img/structure/B2793142.png)